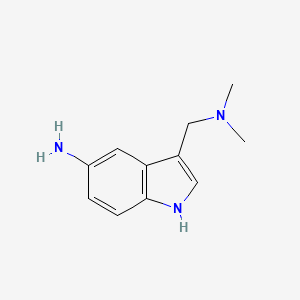

Indol, 5-amino-3-((dimetilamino)metil)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of indole derivatives, including 5-amino-3-((dimethylamino)methyl)-indole, often involves multi-step reactions that introduce specific functional groups to the indole core. One common approach is the Fischer indole synthesis, which has been adapted to synthesize 2,3-dialkyl(dimethylamino)indoles with modifications for the introduction of amino and dimethylaminomethyl groups at specific positions on the indole ring (Fludzinski et al., 1986). Another method involves a three-step synthesis starting from commercially available materials, leading to the formation of 5-amino-3-(2-dimethylaminoethyl)indole (MacorJohn et al., 1993).

Molecular Structure Analysis

The molecular structure of 5-amino-3-((dimethylamino)methyl)-indole derivatives is characterized by the presence of hydrogen bonding and π-π interactions that contribute to their stability and reactivity. X-ray diffraction analysis of similar compounds reveals that hydrogen bonds between amino groups and adjacent molecules play a crucial role in the crystal packing and overall molecular conformation (Kukuljan et al., 2016).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including N-alkylation, acylation, and electrophilic substitutions, which are essential for the functionalization of the indole core. The presence of amino and dimethylaminomethyl groups on the indole ring enhances its nucleophilicity, facilitating reactions with electrophiles (Ganellin & Ridley, 1969).

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol, incluido el “Indol, 5-amino-3-((dimetilamino)metil)-”, han mostrado una actividad antiviral prometedora. Por ejemplo, los derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituido carboxilato se han reportado como agentes antivirales efectivos .

Propiedades antiinflamatorias

Los derivados del indol son conocidos por poseer propiedades antiinflamatorias. Potencialmente, pueden utilizarse en el tratamiento de diversas enfermedades inflamatorias .

Aplicaciones anticancerígenas

Se ha encontrado que los derivados del indol exhiben propiedades anticancerígenas. Potencialmente, pueden inhibir el crecimiento de células cancerosas y podrían utilizarse en el tratamiento del cáncer .

Actividad anti-VIH

Los derivados del indol han mostrado actividad anti-VIH. Potencialmente, pueden inhibir la replicación del virus VIH .

Propiedades antioxidantes

Los derivados del indol son conocidos por poseer propiedades antioxidantes. Potencialmente, pueden neutralizar los radicales libres dañinos en el cuerpo .

Actividad antimicrobiana

Los derivados del indol han mostrado actividad antimicrobiana. Potencialmente, pueden inhibir el crecimiento de varios microorganismos dañinos .

Actividad antituberculosa

Se ha encontrado que los derivados del indol exhiben propiedades antituberculosas. Potencialmente, pueden inhibir el crecimiento de Mycobacterium tuberculosis .

Aplicaciones antidiabéticas

Los derivados del indol han mostrado actividad antidiabética. Potencialmente, pueden regular los niveles de glucosa en sangre y podrían utilizarse en el tratamiento de la diabetes .

Mecanismo De Acción

Target of Action

“Indole, 5-amino-3-((dimethylamino)methyl)-” is a derivative of indole, a heterocyclic compound that is found in many important synthetic drug molecules . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets, leading to changes in cellular processes.

Biochemical Pathways

Indole derivatives affect various biochemical pathways. For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound has significant effects at the molecular and cellular level.

Direcciones Futuras

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Indole, 5-amino-3-((dimethylamino)methyl)-” and similar compounds could have potential applications in the development of new pharmaceuticals.

Propiedades

IUPAC Name |

3-[(dimethylamino)methyl]-1H-indol-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7,12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXCLCCAAPPKYBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187737 |

Source

|

| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3414-74-2 |

Source

|

| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole, 5-amino-3-((dimethylamino)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.